(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate
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Overview
Description
(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and benzoate esters, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate typically involves multiple steps, including the formation of the purine base, the tetrahydrofuran ring, and the esterification with 4-methylbenzoic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The purine base and benzoate esters can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and cellular processes. Its purine base can interact with nucleic acids and proteins, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed for drug development and disease treatment.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids and proteins, affecting their function and activity. The benzoate esters may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl benzoate
- (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 3-methylbenzoate
Uniqueness
The uniqueness of (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate lies in its specific stereochemistry and functional groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Biological Activity
The compound (2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a complex organic molecule with significant biological relevance due to its structural components that resemble nucleic acids. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a purine moiety and a tetrahydrofuran ring, contributing to its unique three-dimensional conformation. The presence of chloro and methyl groups enhances its chemical reactivity and may influence its interactions with biological targets.
- Molecular Formula : C21H21ClO5
- Molecular Weight : 388.84 g/mol
- CAS Number : 3601-89-6
Biological Activity
The biological activity of this compound is primarily assessed through various bioassays targeting specific biological processes. Key areas of activity include:
- Antiviral Properties : Compounds with purine structures are often investigated for their antiviral effects. The purine base in this compound may inhibit viral replication by mimicking nucleotides required for viral RNA synthesis.
-
Enzyme Inhibition :
- CYP Enzymes : This compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP3A4), which play crucial roles in drug metabolism and synthesis .
- Other Enzymes : The structural similarity to nucleotides suggests potential inhibition of enzymes involved in nucleotide metabolism.
- Cellular Effects : Initial studies indicate that this compound may induce apoptosis in specific cancer cell lines, possibly through the activation of caspase pathways .
The mechanisms through which this compound exerts its biological effects include:
- Nucleotide Mimicry : By mimicking natural nucleotides, it can interfere with nucleic acid synthesis and function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress within cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Antiviral Activity Study : A study demonstrated that related purine derivatives significantly inhibited the replication of certain RNA viruses in vitro, suggesting a potential therapeutic application for viral infections.
- Cancer Cell Line Study : Research involving various cancer cell lines showed that compounds with similar structural features induced cell cycle arrest and apoptosis, indicating their potential as anticancer agents .
- Enzyme Interaction Studies : Investigations into the inhibitory effects on cytochrome P450 enzymes revealed that this compound could affect the metabolism of co-administered drugs, highlighting its importance in pharmacokinetics .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antiviral | Inhibition of RNA virus replication | |
Enzyme Inhibition | CYP1A2, CYP2C19, CYP2C9, CYP3A4 | |
Induction of Apoptosis | Activation of caspase pathways |
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Log P (octanol/water) | 4.04 |
Solubility | Moderately soluble |
Bioavailability Score | 0.55 |
Properties
Molecular Formula |
C26H23ClN4O5 |
---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
[(2R,3S,5S)-5-(6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3/t19-,20+,21-/m0/s1 |
InChI Key |
NSOAHTMBUMXVAF-HBMCJLEFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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